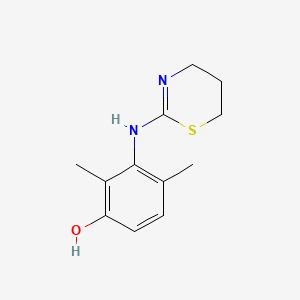

3-Hydroxy Xylazine

Overview

Description

3-Hydroxy Xylazine is a metabolite of the α2-adrenergic receptor agonist xylazine . It’s not approved for human use and requires a veterinary license for its purchase and use . Xylazine is a medicine given to animals to sedate them for surgery or relieve pain .

Molecular Structure Analysis

The molecular structure of Xylazine was optimized in the electronic ground state using Density Functional Theory at B3LYP/6–311+G (d, p) level . The stabilization energies and the electronic transitions were achieved with the aid of Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

In the human body, xylazine is absorbed, metabolized into various intermediates, and broken down into final products organic sulfates in an extremely rapid manner. The main xylazine biotransformation pathway is most likely thiazine ring break down and the main product is most likely 2,6-dimethylaniline (DMA) .

Physical And Chemical Properties Analysis

The various electro physical and chemical properties of Xylazine were revealed using Density Functional Theory at B3LYP/6–311+G (d, p) level . The vibrational pattern of the molecule was characterized by FT-IR and FT-Raman spectra using Scaled Quantum Mechanical Force Field calculations .

Scientific Research Applications

Metabolism and Detection in Human and Rat Urine : Xylazine, used in veterinary medicine, has been misused as a drug of abuse and for other illegal purposes. Its metabolism was studied in rat and human urine, revealing several metabolites, including hydroxy metabolites, indicating the possibility of monitoring xylazine application in humans (Meyer & Maurer, 2013).

Metabolism in Rats : Research has shown the biotransformation of xylazine in rats, identifying metabolites such as 2,6-dimethyl-4-hydroxy-aniline and p-hydroxy-xylazine, which were excreted as conjugates in urine (Choo & Choi, 1991).

Impact on Insulin Release and Glucose Metabolism : Xylazine has been found to significantly decrease basal insulin levels and impair the insulin response to glucose in dogs, suggesting its potential use in studying glucose metabolism and beta-cell function (Goldfine & Arieff, 1979).

Thyroid Tumor Promotion in Rats : Xylazine hydrochloride has been shown to promote thyroid carcinogenesis in rats, suggesting the need for caution in its use as a veterinary medicine (Yasuhara et al., 2001).

Activation of AMPK Pathway in Rat CNS : A study revealed that xylazine activates the adenosine monophosphate-activated protein kinase (AMPK) pathway in various regions of the rat central nervous system, which is related to its analgesic effects (Shi et al., 2016).

Hyperglycemia in Diabetic and Normoglycemic Monkeys : Xylazine was found to induce hyperglycemia in diabetic and normoglycemic monkeys by reducing tissue sensitivity to insulin (Xiao et al., 2013).

Safety and Hazards

Xylazine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It’s not approved for use in humans and can be life-threatening, especially when combined with opioids like fentanyl . Of the 59 cases, 21 (35.6%) resulted in fatal outcomes, with 17 involving Xylazine use in conjunction with other drugs .

Future Directions

The increasing use of xylazine, most often in combination with other drugs such as fentanyl, is a rapidly growing threat to human health in the United States . Further non-punitive efforts and public health interventions are needed from health-care systems, policy makers, and community leaders to address the longer-term structural factors driving this crisis .

Mechanism of Action

Target of Action

3-Hydroxy Xylazine is a derivative of Xylazine, which is a structural analog of clonidine and an alpha-2 adrenergic receptor agonist . The primary targets of this compound are likely to be the alpha-2 adrenergic receptors (α2-ARs), similar to its parent compound, Xylazine .

Mode of Action

This compound, like Xylazine, acts as an agonist at α2 adrenoceptors . This means it binds to these receptors and activates them, leading to a series of downstream effects. The activation of α2 adrenoceptors inhibits the release of norepinephrine, a neurotransmitter involved in various functions including attention and responding actions in the brain .

Biochemical Pathways

Upon activation of the α2 adrenoceptors, there is a decrease in cyclic adenosine monophosphate (cAMP) inside the cell . This decrease in cAMP levels leads to various downstream effects, including smooth muscle contraction and inhibition of neurotransmitter release .

Pharmacokinetics

Based on the known properties of xylazine, it can be inferred that this compound may have similar absorption, distribution, metabolism, and excretion (adme) properties . Xylazine’s action can be seen usually 15–30 minutes after administration and the sedative effect may continue for 1–2 hours and last up to 4 hours .

Result of Action

The activation of α2 adrenoceptors by this compound leads to a decrease in the release of norepinephrine. This can result in various effects, including sedation, muscle relaxation, and analgesia . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its action. Xylazine has been found in recreational drug mixtures including cocaine, amphetamines, heroin, morphine, and fentanyl . The interaction of this compound with these substances could potentially alter its effects.

properties

IUPAC Name |

3-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-8-4-5-10(15)9(2)11(8)14-12-13-6-3-7-16-12/h4-5,15H,3,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZCKOLZFUXBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857865 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145356-33-8 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145356-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy Xylazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK69KM5TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(S)-1-(Methoxycarbonyl)ethyl]carbazic acid tert-butyl ester](/img/structure/B584015.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)

![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)

![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)

![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)